REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl[C:16]1C=CC=C[C:17]=1[C:18](Cl)=[Se:19].[O:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]2[C:29](=[O:25])[C:28]3[CH:27]=[CH:26][CH:16]=[CH:17][C:18]=3[Se:19]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
o-chloroselenobenzoic acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=[Se])Cl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling (temperature below 10° C.) under a nitrogen atmosphere to a solution of 3.3 g
|
Type
|
ADDITION
|
Details
|
After termination of the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperatur
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
the residue is pured into a mixture of ice and dilute hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)N1[Se]C2=C(C1=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |